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Compound of Interest

Compound Name: 1,1-Diphenyl-2-propanol

Cat. No.: B1345509 Get Quote

A definitive guide for researchers, scientists, and drug development professionals on the

structural verification of 1,1-Diphenyl-2-propanol using Nuclear Magnetic Resonance (NMR)

spectroscopy. This guide provides a comparative analysis with its structural isomers, detailed

experimental protocols, and a logical workflow for unambiguous identification.

The precise structural elucidation of organic molecules is a cornerstone of chemical research

and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an

unparalleled tool in this endeavor, offering deep insights into the molecular framework. This

guide focuses on the validation of the 1,1-Diphenyl-2-propanol structure, comparing its unique

NMR spectral features against those of its isomers, 1,2-Diphenyl-1-propanol and 1,3-Diphenyl-

2-propanol.

Comparative Analysis of ¹H and ¹³C NMR Data
The chemical environment of each proton and carbon atom in a molecule dictates its

corresponding chemical shift in an NMR spectrum. Structural isomers, despite having the same

molecular formula, exhibit distinct NMR spectra due to the different electronic environments of

their atoms. The following table summarizes the key ¹H and ¹³C NMR spectral data for 1,1-
Diphenyl-2-propanol and its isomers.
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Compound
¹H NMR Chemical Shifts (δ,
ppm)

¹³C NMR Chemical Shifts
(δ, ppm)

1,1-Diphenyl-2-propanol

Phenyl H: ~7.2-7.5 (m), CH:

~4.5 (q), OH: variable, CH₃:

~1.2 (d)

Phenyl C: ~125-145, C-1: ~78,

C-2: ~55, C-3: ~25

1,2-Diphenyl-1-propanol

Phenyl H: ~7.0-7.5 (m), CH-

OH: ~4.8 (d), CH-Ph: ~3.0 (m),

CH₃: ~1.0 (d)

Phenyl C: ~126-144, C-1: ~76,

C-2: ~50, C-3: ~15

1,3-Diphenyl-2-propanol
Phenyl H: ~7.1-7.3 (m), CH-

OH: ~4.1 (m), CH₂: ~2.9 (d)

Phenyl C: ~126-142, C-2: ~73,

C-1 & C-3: ~40

Note: The chemical shifts are approximate and can vary based on the solvent and

concentration. The data for 1,1-Diphenyl-2-propanol is partially based on predictive models

and available experimental data for the carbon spectrum.

Key Differentiating Features in NMR Spectra:
¹H NMR of 1,1-Diphenyl-2-propanol: The most telling feature is the quartet for the single

proton on the carbon bearing the hydroxyl group (C-2), which is split by the three protons of

the adjacent methyl group. The methyl group, in turn, appears as a doublet. The two phenyl

groups are chemically equivalent, leading to a complex multiplet in the aromatic region.

¹³C NMR of 1,1-Diphenyl-2-propanol: The carbon attached to the two phenyl groups and

the hydroxyl group (C-1) will have a characteristic chemical shift around 78 ppm. The

presence of a single quaternary carbon (other than the aromatic ones) is a key identifier.

Comparison with Isomers:

1,2-Diphenyl-1-propanol shows a doublet for the proton on the hydroxyl-bearing carbon

(C-1) due to coupling with the single proton on the adjacent carbon (C-2).

1,3-Diphenyl-2-propanol exhibits a more complex splitting pattern for the proton on the

hydroxyl-bearing carbon (C-2) as it is coupled to the two non-equivalent protons of the

adjacent methylene groups.
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Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

Weigh approximately 10-20 mg of the synthesized 1,1-Diphenyl-2-propanol.

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Cap the NMR tube and ensure the sample is fully dissolved and homogenous.

NMR Spectrometer Setup and Data Acquisition:

Insert the sample into the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters

include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will show a single peak for

each unique carbon atom.

(Optional but Recommended) Perform advanced NMR experiments like COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-

proton and proton-carbon correlations, respectively.

Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the 1,1-Diphenyl-2-
propanol structure using NMR spectroscopy.
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To cite this document: BenchChem. [Validating the Structure of 1,1-Diphenyl-2-propanol: A
Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345509#validation-of-1-1-diphenyl-2-propanol-
structure-by-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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